N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide
Overview
Description
N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide is a useful research compound. Its molecular formula is C16H28N2O3 and its molecular weight is 296.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.20999276 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbohydrates in Protein :
- Research by Fletcher et al. (1963) in "The Biochemical Journal" discusses procedures for isolating glycopeptides and their oxidation, highlighting the role of cyclohexyl and related compounds in biochemical processes. The research delves into the intricate mechanisms involving cyclohexyl esters, which can be conceptually connected to the study of N-cyclopentyl-N'-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}succinamide (Fletcher, Marks, Marshall, & Neuberger, 1963).
Carbonium Ions :
- A study by Olah et al. (1967) in the "Journal of the American Chemical Society" focuses on stable carbonium ions, including 1-methylcyclopentyl cation. This study provides insights into the stability and formation of cations related to cyclohexyl and cyclopentyl groups, which are relevant to the understanding of this compound (Olah, Bollinger, Cupas, & Lukas, 1967).
Synthesis of Polyfunctional Hydroxamic Acids :
- Varaprasad, Desaraju, and Winston (1986) in "Bioorganic Chemistry" explored the synthesis of N-methylhydroxamic acids, demonstrating the manipulation and characterization of molecules with cyclohexanone derivatives. These findings contribute to the broader understanding of complex molecules like this compound (Varaprasad, Desaraju, & Winston, 1986).
Photochemical Addition of Secondary Alcohols to Maleimides :
- Al-Amoudi and Vernon (1999) in the "Journal of The Chemical Society-perkin Transactions 1" investigated the photochemical addition of secondary alcohols, including cyclohexanol, to maleimides. This study highlights chemical reactions involving cyclohexyl groups, which are structurally similar to part of this compound (Al-Amoudi & Vernon, 1999).
Properties
IUPAC Name |
N'-cyclopentyl-N-[[(1R,2R)-2-hydroxycyclohexyl]methyl]butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-14-8-4-1-5-12(14)11-17-15(20)9-10-16(21)18-13-6-2-3-7-13/h12-14,19H,1-11H2,(H,17,20)(H,18,21)/t12-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNUYNTURLPREX-TZMCWYRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)NCC2CCCCC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CNC(=O)CCC(=O)NC2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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